A Technical Guide to Commercially Available Methanethiol-13C for Research Applications
A Technical Guide to Commercially Available Methanethiol-13C for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available Methanethiol-13C. It includes a comparative summary of products from key suppliers, detailed experimental protocols for isotopic enrichment analysis, and a visualization of a key metabolic pathway involving methanethiol. This document is intended to assist researchers in selecting the appropriate isotopically labeled compound for their studies in metabolomics, environmental science, and drug development.
Commercially Available Methanethiol-13C: A Comparative Overview
The selection of a ¹³C-labeled methanethiol product is critical for the accuracy and sensitivity of experimental results. The isotopic enrichment, indicating the percentage of molecules containing the ¹³C isotope, and the chemical purity are key parameters to consider. The following table summarizes the specifications of Methanethiol-¹³C available from prominent chemical suppliers.
| Supplier | Product Name | CAS Number | Isotopic Enrichment | Chemical Purity |
| Sigma-Aldrich | Methanethiol-¹³C | 90500-11-1 | 99 atom % ¹³C[1] | 97% (CP)[1] |
| Eurisotop (subsidiary of Cambridge Isotope Laboratories, Inc.) | METHANETHIOL (¹³C, 99%) | 90500-11-1 | 99% | 98% |
| Amerigo Scientific | Methanethiol-¹³C (97% (CP)) | 90500-11-1 | Not specified | 97% (CP)[2] |
| Benchchem | Methanethiol-¹³C | 90500-11-1 | High-purity reagent[3] | Not specified |
Experimental Protocols for Determining Isotopic Enrichment
The isotopic enrichment of ¹³C-labeled compounds is primarily determined using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). These methods provide quantitative data on the level of isotope incorporation.
Isotopic Purity Determination by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that can distinguish between ¹²C and ¹³C isotopes based on their nuclear spin properties. The ¹³C nucleus has a nuclear spin of ½, making it NMR-active, while the ¹²C nucleus has a spin of 0 and is NMR-inactive.
Methodology:
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Sample Preparation: A known quantity of the Methanethiol-¹³C sample is dissolved in a deuterated solvent suitable for NMR analysis.
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Data Acquisition: A high-resolution ¹³C NMR spectrum is acquired. For enhanced sensitivity and to overcome the low natural abundance of ¹³C, techniques such as proton decoupling are employed. For complex mixtures, two-dimensional NMR techniques like isotope-edited total correlation spectroscopy (ITOCSY) can be used to separate spectra of ¹²C- and ¹³C-containing molecules.[4]
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Spectral Analysis: The signal intensity of the ¹³C-methanethiol is compared to the signal of a known internal standard or to the residual signal of the corresponding ¹²C-methanethiol.
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Enrichment Calculation: The isotopic enrichment is calculated by comparing the integrated area of the ¹³C peak to the total signal intensity of both the ¹³C and ¹²C species. For carboxyl groups, which can be challenging to analyze directly, derivatization with a ¹⁵N-labeled tag like cholamine can be used to improve detection sensitivity in HSQC experiments.[5]
Isotopic Enrichment Analysis by Mass Spectrometry
Mass spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). This allows for the direct measurement of the mass difference between the ¹³C-labeled and unlabeled methanethiol.
Methodology:
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Sample Introduction and Ionization: The Methanethiol-¹³C sample is introduced into the mass spectrometer, often via a gas chromatography (GC) or liquid chromatography (LC) system to ensure purity. The molecules are then ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
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Mass Analysis: The ionized molecules and their fragments are separated in the mass analyzer (e.g., quadrupole, time-of-flight). The mass spectrum will show distinct peaks for the ¹²C-methanethiol (CH₃SH) and the ¹³C-methanethiol ([¹³CH₃]SH), separated by one mass unit.
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Data Analysis: The relative intensities of the isotopic peaks are measured. The isotopic enrichment is determined by calculating the ratio of the abundance of the ¹³C-labeled species to the total abundance of all isotopic species of methanethiol. It is crucial to account for the natural isotopic contributions from preceding peaks to ensure accurate quantification.[6]
Key Metabolic Pathway of Methanethiol
Methanethiol is a volatile sulfur compound involved in various physiological and pathological processes. Its metabolism is crucial for cellular homeostasis. In a key pathway, methanethiol is oxidized by the enzyme methanethiol oxidase (MTO), which is encoded by the selenium-binding protein 1 (SELENBP1) gene. This process is particularly relevant in the context of cancer, where the dysregulation of sulfur metabolism and the downregulation of SELENBP1 can lead to altered methanethiol levels.[7]
References
- 1. 甲硫醇-13C 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methanethiol-13C (97% (CP)) - Amerigo Scientific [amerigoscientific.com]
- 3. Methanethiol-13C | 90500-11-1 | Benchchem [benchchem.com]
- 4. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer | MDPI [mdpi.com]
